![molecular formula C10H11NO3 B1349492 2-[Acetyl(methyl)amino]benzoic acid CAS No. 78944-67-9](/img/structure/B1349492.png)

2-[Acetyl(methyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

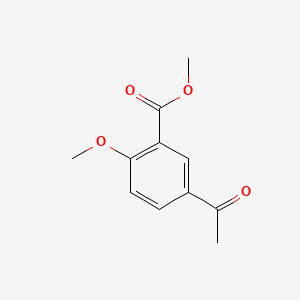

2-[Acetyl(methyl)amino]benzoic acid, also known as N-acetylanthranilic acid (NAA), is a chemical compound that has been widely used in scientific research. It is a derivative of anthranilic acid, which is an important intermediate in the synthesis of various drugs and natural products. NAA has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

Applications De Recherche Scientifique

Prodrug Development

2-[Acetyl(methyl)amino]benzoic acid has been utilized in the development of prodrugs. Particularly, its derivatives, as part of a series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), also known as aspirin, have been synthesized and evaluated. These derivatives contain a nitric oxide (NO)-releasing nitrooxy group and a solubilizing moiety bonded to the benzoyl ring. The aim of these prodrugs is to offer improved water solubility and stability under various pH levels. Upon administration, they are metabolized to release ASA, salicylic acid, related NO-donor benzoic acids, and other minor products. The prodrugs have shown potential in inhibiting platelet aggregation and possessing anti-inflammatory activities with reduced gastrotoxicity compared to ASA, suggesting further clinical applications (Rolando et al., 2013).

Chemical Analysis and Characterization

The compound has also been a subject in chemical analysis studies. Research has been conducted to measure and predict the solubility of 2-acetoxy benzoic acid (a derivative of 2-[Acetyl(methyl)amino]benzoic acid) in various solvents. Such studies are crucial for understanding the physical and chemical properties of pharmaceutical ingredients, which is essential in drug formulation and development (Hahnenkamp et al., 2010).

Solid Phase Extraction and Preconcentration

The synthesized derivatives of 2-[Acetyl(methyl)amino]benzoic acid have been employed in solid-phase extraction methods for determining metals like Co, Cu, Ni, Zn, and Cd in environmental and biological samples. The usage of such compounds in flame atomic absorption spectrophotometry (FAAS) enhances sensitivity and selectivity in the detection of these metals, contributing to environmental monitoring and public health safety (Kiran et al., 2007).

Synthesis of Schiff Bases and Biological Activity

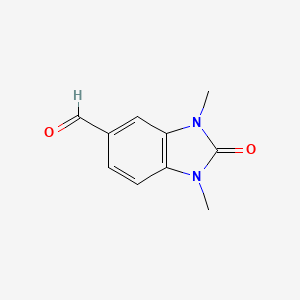

2-[Acetyl(methyl)amino]benzoic acid has also been used in the synthesis of Schiff base compounds. These compounds have been derived from reactions with aldehydes and ketones and have been subjected to spectroscopic methods for characterization. The synthesized compounds were evaluated for their biological activity against gram-positive and gram-negative bacteria, contributing to the field of antibacterial drug development (Radi et al., 2019).

Propriétés

IUPAC Name |

2-[acetyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOQVAJFXPHUAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229395 |

Source

|

| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Acetyl(methyl)amino]benzoic acid | |

CAS RN |

78944-67-9 |

Source

|

| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)

![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1349453.png)